6-Chloro-2,5-dimethylpyridazin-3(2H)-one
Description
6-Chloro-2,5-dimethylpyridazin-3(2H)-one (CAS: 1114563-59-5) is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound features chloro and methyl substituents at positions 6, 2, and 5, respectively, which influence its electronic and steric properties.
Properties
IUPAC Name |
6-chloro-2,5-dimethylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(10)9(2)8-6(4)7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTULOMPEFVIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275539 | |
| Record name | 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114563-59-5 | |
| Record name | 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114563-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dimethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. For example, the reaction of 2,5-dimethyl-3,6-dichloropyridazine with hydrazine hydrate under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,5-dimethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 6-alkoxy-2,5-dimethylpyridazin-3(2H)-one, 6-amino-2,5-dimethylpyridazin-3(2H)-one, and 6-thio-2,5-dimethylpyridazin-3(2H)-one.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: Products include 6-chloro-2,5-dimethyl-1,2-dihydropyridazin-3(2H)-one.
Scientific Research Applications
6-Chloro-2,5-dimethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It is used as a building block in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2,5-dimethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl groups at positions 2 and 5 in the target compound enhance steric hindrance compared to analogs like 6-Chloro-4-ethylpyridazin-3(2H)-one (similarity score 0.91), which has a bulkier ethyl group at position 4 . This difference may influence solubility and binding interactions in biological systems.
- Aromatic vs. Aliphatic Substituents: The phenyl-substituted analog (5-Chloro-6-phenylpyridazin-3(2H)-one) exhibits a higher molecular weight (206.63 vs.
- Synthetic Complexity : Derivatives with aromatic substituents (e.g., 3h in ) require multi-step syntheses involving coupling reactions, whereas alkyl-substituted analogs are often prepared via direct alkylation .
Reactivity and Functionalization
- N-Alkylation: The target compound’s 2-methyl group is introduced via alkylation, as seen in , where ethyl bromoacetate reacts with a pyridazinone precursor to form ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (yield: 72%) .
- Methylthio Derivatives: highlights the preparation of methylthio-substituted pyridazinones (e.g., 8a,b) using Na2S·9H2O. These compounds exhibit distinct reactivity due to the sulfur atom’s nucleophilicity, contrasting with the chloro and methyl groups in the target compound .
Spectral and Analytical Data
- NMR Trends : The target compound’s 1H-NMR would show signals for methyl groups (~δ 2.25 ppm) and aromatic protons (~δ 7.16–7.57 ppm), similar to 3a and 3h in and . Methoxy groups in analogs like 3h (δ 3.83 ppm) introduce distinct deshielding effects .
- Melting Points : Derivatives with aromatic substituents (e.g., 3h: m.p. 92.4–94.0°C) generally have higher melting points than aliphatic-substituted analogs due to enhanced crystallinity .
Biological Activity
6-Chloro-2,5-dimethylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H8ClN3O
- Molecular Weight: 175.61 g/mol
- CAS Number: 1114563-59-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial effects
- Anti-inflammatory properties
- Potential as an anticancer agent
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's structural features enhance its binding affinity to various enzymes and receptors involved in critical cellular pathways.
Target Interaction
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes that play roles in inflammatory responses and cancer progression.
- Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Studies
Pharmacological Applications
The diverse biological activities suggest potential applications in pharmacology:
- Antibiotic Development: Due to its antimicrobial properties, it could serve as a lead compound for new antibiotics.
- Anti-inflammatory Drugs: Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
- Cancer Therapy: The anticancer activity indicates potential for development as an anti-tumor agent.
Safety and Toxicology
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological assessments are necessary to fully understand its safety for human use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
